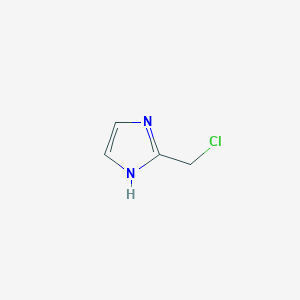

2-(chloromethyl)-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHWFYKQWZHCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330005 | |

| Record name | 2-(chloromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40403-72-3 | |

| Record name | 2-(Chloromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40403-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Chloromethyl)-1H-imidazole from Chloroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 2-(chloromethyl)-1H-imidazole, a valuable building block in pharmaceutical and materials science, with a focus on pathways originating from chloroacetic acid. Due to the limited availability of a direct one-pot synthesis from chloroacetic acid and ethylenediamine, this document outlines two plausible multi-step synthetic routes. The primary proposed pathway involves the initial synthesis of 2-(hydroxymethyl)-1H-imidazole from ethylenediamine and glycolic acid (the hydroxy analog of chloroacetic acid), followed by a chlorination step. A secondary alternative route considers the formation of a 2-(chloromethyl)-4,5-dihydro-1H-imidazole intermediate and its subsequent dehydrogenation. This guide provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows to facilitate the laboratory preparation of the target molecule.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and functional materials. The this compound moiety, in particular, serves as a key intermediate for introducing an imidazole ring into larger molecular frameworks due to the reactive chloromethyl group. This guide focuses on synthetic strategies to obtain this compound, starting from the readily available precursor, chloroacetic acid. While the direct condensation of a 1,2-diamine with chloroacetic acid is a common method for forming 2-substituted benzimidazoles, the analogous synthesis for the non-fused imidazole is not well-documented. Therefore, this guide presents indirect but feasible synthetic pathways.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound from precursors related to chloroacetic acid.

Pathway A: The Hydroxymethyl Intermediate Route

This pathway involves two main steps:

-

Synthesis of 2-(Hydroxymethyl)-1H-imidazole: This intermediate is prepared by the condensation of ethylenediamine with glycolic acid.

-

Chlorination of 2-(Hydroxymethyl)-1H-imidazole: The hydroxyl group of the intermediate is then substituted with a chlorine atom using a suitable chlorinating agent.

Pathway B: The Imidazoline Intermediate Route

This alternative pathway also consists of two steps:

-

Synthesis of 2-(Chloromethyl)-4,5-dihydro-1H-imidazole: This imidazoline intermediate is synthesized from ethylenediamine and a derivative of chloroacetic acid, such as chloroacetonitrile.

-

Dehydrogenation of 2-(Chloromethyl)-4,5-dihydro-1H-imidazole: The imidazoline ring is oxidized to an imidazole ring to yield the final product.

The following sections will provide detailed experimental protocols and data for the more documented and practical approach, Pathway A.

Experimental Protocols and Data

Pathway A: Synthesis via 2-(Hydroxymethyl)-1H-imidazole

The synthesis of 2-(hydroxymethyl)-1H-imidazole can be achieved by the condensation of ethylenediamine with glycolic acid. This reaction is analogous to the Phillips synthesis of benzimidazoles.

Experimental Protocol:

A mixture of ethylenediamine and glycolic acid is heated, typically in the presence of a dehydrating agent or under conditions that allow for the removal of water.

-

Reactants:

-

Ethylenediamine

-

Glycolic acid

-

-

Reaction Conditions:

-

Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or refluxing in a suitable solvent to remove water azeotropically.

-

Temperature: Reflux temperatures, typically in the range of 90-150°C, are employed to drive the condensation and cyclization.

-

Reaction Time: The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed, which can take several hours.

-

-

Work-up and Purification:

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is neutralized with a base, such as sodium bicarbonate solution.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

-

Quantitative Data for 2-(Hydroxymethyl)-1H-imidazole Synthesis:

| Parameter | Value | Reference |

| Starting Materials | ||

| Ethylenediamine | 1.0 eq | General Procedure |

| Glycolic Acid | 1.0 - 1.2 eq | [1] |

| Reaction Conditions | ||

| Solvent | Dimethylformamide (DMF) | [1] |

| Temperature | 90-100°C | [1] |

| Reaction Time | Monitored by TLC | [1] |

| Product Characteristics | ||

| Yield | High | [1] |

| Physical State | Solid | |

| Melting Point | Not specified |

The conversion of the hydroxyl group in 2-(hydroxymethyl)-1H-imidazole to a chloro group is a standard organic transformation that can be achieved using various chlorinating agents, with thionyl chloride being a common choice.

Experimental Protocol:

2-(Hydroxymethyl)-1H-imidazole is reacted with thionyl chloride, often in an inert solvent.

-

Reactants:

-

2-(Hydroxymethyl)-1H-imidazole

-

Thionyl chloride (SOCl₂)

-

-

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM), chloroform, or neat thionyl chloride.

-

Temperature: The reaction is typically started at a low temperature (0°C) and then allowed to warm to room temperature or refluxed.

-

Additives: A base such as pyridine or triethylamine may be used to neutralize the HCl generated during the reaction.

-

Reaction Time: The reaction progress is monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure.

-

The residue is cautiously quenched with ice-water.

-

The mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., DCM or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

-

Quantitative Data for Chlorination of 2-(Hydroxymethyl)-1H-imidazole:

| Parameter | Value | Reference |

| Starting Materials | ||

| 2-(Hydroxymethyl)-1H-imidazole | 1.0 eq | General Procedure |

| Thionyl Chloride (SOCl₂) | 1.1 - 2.0 eq | General Procedure |

| Reaction Conditions | ||

| Solvent | Anhydrous DCM | General Procedure |

| Temperature | 0°C to reflux | General Procedure |

| Reaction Time | 1-4 hours | General Procedure |

| Product Characteristics | ||

| Yield | Moderate to high | |

| Physical State | Solid | |

| Melting Point | Not specified |

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the proposed synthetic pathways.

Caption: Synthetic workflow for Pathway A.

Caption: Synthetic workflow for Pathway B.

Safety Considerations

-

Ethylenediamine: Corrosive and a skin and respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Glycolic Acid: Corrosive. Avoid contact with skin and eyes.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). All operations must be carried out in a fume hood, and appropriate PPE must be worn.

-

Chloroacetonitrile: Toxic and lachrymatory. Handle with care in a well-ventilated area.

-

Solvents: DMF, DCM, and other organic solvents are flammable and have associated health risks. Consult the safety data sheet (SDS) for each solvent before use.

Conclusion

This technical guide provides a framework for the synthesis of this compound from precursors derived from chloroacetic acid. While a direct one-pot synthesis is not readily found in the literature, the proposed two-step pathway via a 2-(hydroxymethyl)-1H-imidazole intermediate offers a viable and logical approach. The provided experimental outlines and data tables serve as a foundation for researchers to develop and optimize this synthesis in a laboratory setting. Further investigation into the direct synthesis from ethylenediamine and chloroacetic acid or its derivatives, as well as the optimization of the proposed steps, would be valuable contributions to the field.

References

A Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(chloromethyl)-1H-imidazole and its closely related derivatives, 2-(chloromethyl)-1-methyl-1H-imidazole and this compound hydrochloride. This document is intended to serve as a valuable resource for professionals in research and drug development who are considering the use of these compounds as synthetic intermediates or in other applications.

Physicochemical Data

The following tables summarize the available quantitative data for this compound and its common derivatives. It is important to distinguish between the free base, its N-methylated analog, and its hydrochloride salt, as their properties differ significantly.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-(Chloromethyl)-1-methyl-1H-imidazole | This compound Hydrochloride |

| Molecular Formula | C₄H₅ClN₂[1] | C₅H₇ClN₂[2][3][4] | C₄H₆Cl₂N₂[5] |

| Molecular Weight | 116.55 g/mol [1] | 130.57 g/mol [4] | 153.01 g/mol [5] |

| Melting Point | No experimental data available | 182-184 °C[2] | 154-156 °C[6] |

| Boiling Point | No experimental data available | 243.7 °C at 760 mmHg[2] | 320.5 °C at 760 mmHg[6] |

| Density | No experimental data available | 1.2 g/cm³[2] | No experimental data available |

| pKa | No experimental data available | No experimental data available | No experimental data available |

| Solubility | No experimental data available | Soluble in water and alcohol, slightly soluble in ether[7] | No data available, but expected to be soluble in water |

| logP (Computed) | 0.5 (XLogP3-AA)[1] | 0.4 (XLogP3-AA)[4] | Not applicable |

Table 2: Computed Properties of this compound (from PubChem) [1]

| Property | Value |

| Exact Mass | 116.014126 g/mol |

| Topological Polar Surface Area | 28.7 Ų |

| Heavy Atom Count | 7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Experimental Protocols

Proposed Synthesis of this compound

A likely two-step synthesis approach would involve the formation of 2-(hydroxymethyl)-1H-imidazole followed by chlorination.

Step 1: Synthesis of 2-(Hydroxymethyl)-1H-imidazole

This precursor can be synthesized from 1,2-diaminoethane, an appropriate glyoxal derivative, and formaldehyde.

-

Materials: 1,2-diaminoethane, glyoxal, formaldehyde, suitable solvent (e.g., ethanol), and a catalyst if required.

-

Procedure:

-

Dissolve 1,2-diaminoethane and glyoxal in ethanol in a round-bottom flask.

-

Add formaldehyde to the mixture.

-

The reaction may require heating under reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization or column chromatography.

-

Step 2: Chlorination of 2-(Hydroxymethyl)-1H-imidazole

The hydroxyl group is then replaced by a chlorine atom using a suitable chlorinating agent.

-

Materials: 2-(hydroxymethyl)-1H-imidazole, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), and an inert solvent (e.g., chloroform, dichloromethane).

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)-1H-imidazole in the chosen inert solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the chlorinating agent (e.g., thionyl chloride) dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and may require heating under reflux to drive the reaction to completion.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is carefully quenched, for example, by pouring it onto crushed ice.

-

The mixture is neutralized with a base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

A similar chlorination procedure is used for the synthesis of 2-chloro-4,5-dimethyl-1H-imidazole, where 4,5-dimethyl-1H-imidazol-2(3H)-one is chlorinated with phosphorus oxychloride.[8]

Reactivity and Stability

Reactivity:

The primary reactive site of this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This reactivity allows this compound to act as an alkylating agent, which is a key feature for its use in organic synthesis. It can be used to introduce the imidazol-2-ylmethyl moiety onto various nucleophiles such as amines, thiols, and phenols.

For instance, derivatives of 2-chloromethyl-1H-benzimidazole have been synthesized by reacting it with various nucleophiles.[9][10][11] The reactivity is analogous for the imidazole core.

Stability:

Specific stability data for this compound is not well-documented. However, as a reactive alkylating agent, it is expected to be sensitive to moisture and strong nucleophiles. For its hydrochloride salt, storage in a dry, cool, and well-ventilated place is recommended.[6] For long-term storage, it is advisable to keep it under an inert atmosphere.

Visualizations

Caption: Proposed two-step synthesis of this compound.

Caption: Reactivity of this compound as an alkylating agent.

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, the imidazole moiety is a common feature in many biologically active compounds. Derivatives of 2-(chloromethyl)-1H-benzimidazole have been investigated for their antifungal activities.[10] The parent compound serves as a versatile building block for the synthesis of a wide range of substituted imidazoles with potential applications in medicinal chemistry. For example, it has been used in the synthesis of novel calix[12]arenes designed as Cu(I) ionophores with potential anticancer properties.[13]

References

- 1. This compound | C4H5ClN2 | CID 425763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 2-(chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 736536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C4H6Cl2N2 | CID 2760929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(chloromethyl)-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-1H-imidazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its reactive chloromethyl group and imidazole core make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its applications in the development of novel therapeutic agents. Particular focus is given to its role in the synthesis of antifungal and anticancer compounds, with detailed experimental protocols and an exploration of its potential mechanisms of action, including the induction of apoptosis.

Core Compound Identification and Properties

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, with a chloromethyl substituent at the 2-position. The presence of the reactive chloromethyl group makes it a potent alkylating agent, a key feature in its synthetic utility.

Chemical Structure and CAS Number

The chemical structure of this compound is characterized by an imidazole ring with a -CH₂Cl group attached to the carbon atom between the two nitrogen atoms. It is important to distinguish between the free base and its more commonly handled hydrochloride salt.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| This compound | 40403-72-3[1] | C₄H₅ClN₂ | 116.55[1] |  |

| This compound hydrochloride | 71670-77-4 | C₄H₆Cl₂N₂ | 153.01 |  |

Note: The hydrochloride salt is often used in synthesis due to its improved stability.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their handling, reactivity, and biological activity.

| Property | 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | Reference |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 170-175°C | [2] |

| Solubility | Soluble in water and alcohol solvents, slightly soluble in ether | [2] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key step in the development of more complex molecules. The reactivity of the chloromethyl group is central to its utility as a synthetic intermediate.

General Synthesis Protocol

A common method for the synthesis of 2-(chloromethyl)-1H-benzimidazole, a related and well-documented compound, can be adapted for this compound. This typically involves the reaction of an appropriate diamine with chloroacetic acid.

Synthesis of 2-(chloromethyl)-1H-benzimidazole (as a model) [3]

-

Reaction Setup: A mixture of o-phenylenediamine (e.g., 7.56 g, 80 mmol) and chloroacetic acid (e.g., 7.56 g, 70 mmol) is prepared in a solution of 5 N HCl (e.g., 60 mL).

-

Reflux: The reaction mixture is refluxed in an oil bath for approximately 8 hours.

-

Workup: After cooling to room temperature, the mixture is neutralized with ammonia until a neutral pH is achieved.

-

Isolation: The resulting yellow residue is collected by filtration and washed with water.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent such as petroleum ether:acetone (3:1) to yield the final product as a solid.

Reactivity and Use as a Building Block

The chloromethyl group in this compound is a reactive electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of the imidazolylmethyl moiety onto a wide variety of molecular scaffolds. This reactivity is the cornerstone of its application in drug discovery, enabling the synthesis of diverse compound libraries for biological screening.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of compounds with a range of therapeutic applications, most notably in the fields of oncology and infectious diseases.

Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents. The imidazole core is a known pharmacophore that can interact with various biological targets. The ability of the chloromethyl group to form covalent bonds with nucleophilic residues on proteins is a strategy used in the design of targeted covalent inhibitors.

Studies on related imidazole-containing compounds have demonstrated that their cytotoxic effects can be mediated through the induction of apoptosis and cell cycle arrest. For instance, imidazole itself has been shown to suppress the viability of colon cancer cells by promoting the activation of caspases-3, -8, and -9, upregulating pro-apoptotic proteins like Bax and p53, and downregulating the anti-apoptotic protein Bcl-2.[4][5] Furthermore, imidazole treatment has been linked to an increase in reactive oxygen species (ROS) generation, which can trigger apoptotic pathways.[5]

The general mechanism for imidazole-induced apoptosis in cancer cells can be visualized as follows:

Antifungal Agents

The imidazole scaffold is a well-established feature of many antifungal drugs. This compound serves as a key intermediate in the synthesis of novel antifungal agents. For example, a series of 35 benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole showed significant antifungal activity against various phytopathogenic fungi.[3] The biological activity of these compounds is often evaluated using the mycelium growth rate method to determine their IC₅₀ values.

Experimental Protocol: Mycelium Growth Rate Method [3]

-

Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Culture Medium: The stock solutions are then added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations.

-

Inoculation: A mycelial disc of the target fungus is placed in the center of the PDA plate containing the test compound.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate without the compound.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the fungal growth (IC₅₀) is determined by plotting the inhibition percentage against the compound concentration.

The following table summarizes the antifungal activity of selected benzimidazole derivatives synthesized from 2-chloromethyl-1H-benzimidazole against various fungi.[3]

| Compound | C. gloeosporioides IC₅₀ (μg/mL) | A. solani IC₅₀ (μg/mL) | F. solani IC₅₀ (μg/mL) |

| 4m | 20.76 | 27.58 | 18.60 |

| 5b | 11.38 | - | 40.15 |

Safety and Handling

This compound and its derivatives should be handled with care in a laboratory setting. The hydrochloride salt of the 1-methyl derivative is described as a corrosive substance, and contact with skin and eyes should be avoided.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn. It is advisable to store the compound in a dry, well-ventilated area, away from strong oxidizing agents.[2]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis, particularly for the development of new therapeutic agents. Its utility as a precursor for compounds with significant antifungal and anticancer activities has been well-demonstrated. The ability to easily modify its structure allows for the creation of large and diverse chemical libraries, which are essential for modern drug discovery programs. Further research into the specific molecular targets and signaling pathways affected by this compound and its derivatives will undoubtedly open up new avenues for the design of more potent and selective drugs.

The following diagram illustrates the logical workflow from the starting material to its potential therapeutic applications.

References

- 1. This compound | C4H5ClN2 | CID 425763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors and their cytotoxic activity in human-derived cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 2-(chloromethyl)-1H-imidazole hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and storage of 2-(chloromethyl)-1H-imidazole hydrochloride based on available safety data and the known chemical properties of related imidazole compounds. No specific, publicly available quantitative stability studies or validated degradation pathways for this compound were identified. The experimental protocols and potential degradation pathways described herein are therefore predictive and should be adapted and validated for specific applications.

Introduction

This compound hydrochloride is a reactive chemical intermediate of significant interest in pharmaceutical synthesis. Its utility is derived from the bifunctional nature of the molecule, featuring a nucleophilic imidazole ring and an electrophilic chloromethyl group. Understanding the stability and storage requirements of this compound is critical for ensuring its quality, purity, and reactivity for downstream applications, as well as for maintaining a safe laboratory environment. This guide summarizes the best practices for storage and outlines a framework for the systematic evaluation of its stability.

Recommended Storage Conditions

Based on available Safety Data Sheets (SDS), proper storage of this compound hydrochloride is crucial to maintain its integrity. The following conditions are consistently recommended:

-

Temperature: Store in a cool location. Some suppliers recommend refrigerated conditions (2-8°C)[1].

-

Atmosphere: An inert atmosphere is recommended for storage[1]. It should be stored in a dry and well-ventilated place[2].

-

Container: Keep the container tightly closed to prevent moisture ingress and potential degradation[2].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.

Predicted Stability Profile and Potential Degradation Pathways

While specific stability data is not available, the chemical structure of this compound hydrochloride suggests susceptibility to several degradation pathways, primarily involving hydrolysis and oxidation. The imidazole ring and the reactive chloromethyl group are the most likely sites of degradation.

Hydrolysis

The chloromethyl group is susceptible to nucleophilic substitution by water, which would lead to the formation of 2-(hydroxymethyl)-1H-imidazole. This reaction is likely to be accelerated by elevated temperatures and extremes in pH.

Oxidation

The imidazole ring can be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of various oxidized species. The presence of oxidizing agents or exposure to light and air could initiate such degradation.

A hypothetical degradation pathway is illustrated below.

Caption: Hypothetical degradation pathways for this compound hydrochloride.

Experimental Protocols for Stability Assessment (Forced Degradation)

To definitively determine the stability of this compound hydrochloride and identify its degradation products, a forced degradation study should be performed. The following protocols are adapted from established guidelines for stability testing of pharmaceutical compounds.

General Experimental Workflow

The general workflow for a forced degradation study is as follows:

Caption: General experimental workflow for a forced degradation study.

Detailed Methodologies

4.2.1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

4.2.2. Stress Conditions:

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Collect samples at each time point and neutralize with 0.1 M sodium hydroxide before analysis.

-

-

Basic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Maintain at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

-

Collect samples at various time points and neutralize with 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep at room temperature and protected from light.

-

Collect samples at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

-

Collect samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Keep control samples in the dark at the same temperature.

-

Collect samples at various time points.

-

4.2.3. Analytical Method:

-

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.

-

The method must be capable of separating the parent compound from all potential degradation products.

-

A mass spectrometric (MS) detector can be coupled with the HPLC to aid in the identification of the degradation products by providing mass-to-charge ratio information.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured table to allow for easy comparison of the stability of this compound hydrochloride under different stress conditions.

Table 1: Example of Data Summary from Forced Degradation Studies

| Stress Condition | Time (hours) | Assay of this compound hydrochloride (%) | Major Degradation Product(s) (%) | Total Impurities (%) |

| 0.1 M HCl, 60°C | 2 | |||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 0.1 M NaOH, RT | 2 | |||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| 3% H₂O₂, RT | 2 | |||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| Heat, 80°C (Solid) | 24 | |||

| Heat, 80°C (Solution) | 24 | |||

| Light (ICH Q1B) | - |

Conclusion

References

reactivity of 2-(chloromethyl)-1H-imidazole with nucleophiles

An In-depth Technical Guide on the Reactivity of 2-(Chloromethyl)-1H-imidazole with Nucleophiles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly reactive and versatile bifunctional molecule, serving as a critical building block in the synthesis of a wide array of biologically active compounds. Its reactivity is primarily dictated by the presence of a chloromethyl group at the 2-position of the imidazole ring, making it an excellent electrophile for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the core reactivity of this compound with various nucleophiles, including nitrogen, sulfur, and oxygen-based species. It summarizes quantitative and semi-quantitative data from the literature, presents detailed experimental protocols for key transformations, and visualizes the underlying reaction mechanisms and relevant biological pathways. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the strategic design and synthesis of novel imidazole-based therapeutic agents.

Core Reactivity Profile: Nucleophilic Substitution

The primary mode of reactivity for this compound is the nucleophilic substitution at the methylene carbon. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" leads to a pentacoordinate transition state, followed by the inversion of stereochemistry at the carbon center (though this is not observable for the achiral chloromethyl group). The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.

The general mechanism is depicted below:

Caption: General SN2 mechanism for the reaction of a nucleophile (Nu⁻) with this compound.

Factors Influencing Reactivity

-

Nucleophile: The strength of the nucleophile is a key determinant of the reaction rate. Stronger nucleophiles (e.g., thiolates, amines) react faster than weaker ones (e.g., alcohols, water).

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetone are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

-

Leaving Group: The chloride ion is a reasonably good leaving group. The reactivity can be enhanced by converting the chloride to a better leaving group, such as iodide, often by adding a catalytic amount of an iodide salt (e.g., KI) in a Finkelstein-type reaction.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Data Presentation: Reactivity with Nucleophiles

While specific rate constants for the reactions of this compound are not widely published, a significant body of literature describes the synthetic outcomes of its reactions with various nucleophiles. The following tables summarize these findings, focusing on the benzimidazole analogue, which exhibits similar reactivity.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound HCl | Reference(s) |

| Molecular Formula | C₄H₅ClN₂ | C₄H₆Cl₂N₂ | [1] |

| Molecular Weight | 116.55 g/mol | 153.01 g/mol | [1] |

| CAS Number | 40403-72-3 | 71670-77-4 | [1] |

Table 2: Summary of Nucleophilic Substitution Reactions with 2-(Chloromethyl)-1H-benzimidazole Derivatives

| Nucleophile (Class) | Conditions | Product Type | Yield (%) | Reference(s) |

| Nitrogen Nucleophiles | ||||

| Aromatic Amines (e.g., Aniline) | DMF, K₂CO₃, KI, Microwave (3-4 min) | 2-(Anilinomethyl)-1H-benzimidazole | 60-70 | [2] |

| p-Nitroaniline | DMF, K₂CO₃, KI, Microwave (3-4 min) | 2-((4-Nitrophenylamino)methyl)-1H-benzimidazole | 65-75 | [2] |

| Sulphanilamide | DMF, K₂CO₃, KI, Microwave (3-4 min) | 4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)... | 70-80 | [2] |

| Primary Aromatic and Heterocyclic Amines | DMF, Triethylamine | 2-((Arylamino)methyl)benzimidazoles | 55-85 | [3] |

| Sulfur Nucleophiles | ||||

| Sodium N,N-diethyldithiocarbamate | Dry Methanol, Reflux (3 h) | S-((1H-Benzo[d]imidazol-2-yl)methyl)... | 85 | [4] |

| Pyrimidine-2-thiones | Dioxane, Reflux | 2-((Pyrimidine-2-ylthio)methyl)benzimidazoles | 50-65 | [4] |

| Oxygen Nucleophiles | ||||

| Phenol Derivatives | Acetone, K₂CO₃, Reflux | 2-(Phenoxymethyl)benzimidazoles | 60-75 | [4] |

| 4-Fluorophenol | DMF, K₂CO₃, 60 °C (12 h) | 2-((4-Fluorophenoxy)methyl)-1H-benzimidazole | 86 | [5] |

| 4-Chlorophenol | DMF, K₂CO₃, 60 °C (12 h) | 2-((4-Chlorophenoxy)methyl)-1H-benzimidazole | 88 | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the starting material and its subsequent reaction with representative nucleophiles.

Synthesis of 2-(Chloromethyl)-1H-benzimidazole

This procedure is adapted from established methods for the synthesis of 2-substituted benzimidazoles.[5]

Materials:

-

o-Phenylenediamine

-

Chloroacetic acid

-

5 N Hydrochloric acid (HCl)

-

Ammonia solution

-

Silica gel for column chromatography

-

Petroleum ether and acetone

Procedure:

-

A mixture of o-phenylenediamine (80 mmol) and chloroacetic acid (70 mmol) is taken in a round-bottom flask containing 5 N HCl (60 mL).

-

The mixture is refluxed in an oil bath for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is carefully neutralized with ammonia solution until the pH is neutral.

-

The resulting yellow precipitate is collected by filtration and washed thoroughly with water.

-

The crude product is purified by column chromatography on silica gel using a petroleum ether:acetone (3:1) mixture as the eluent to yield 2-(chloromethyl)-1H-benzimidazole as a yellow solid.

General Protocol for Nucleophilic Substitution with an N-Nucleophile (Aromatic Amine)

This microwave-assisted protocol is adapted from the synthesis of various 2-(aminomethyl)-1H-benzimidazole derivatives.[2]

Materials:

-

2-(Chloromethyl)-1H-benzimidazole (1.66 g)

-

Aromatic amine (e.g., Aniline, 1.0 equivalent)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Potassium iodide (KI, catalytic amount)

-

Dimethylformamide (DMF, 20 mL)

-

Ethyl acetate and Water

Procedure:

-

In a 250 mL beaker, combine 2-(chloromethyl)-1H-benzimidazole, K₂CO₃, and DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a catalytic amount of KI, followed by the aromatic amine.

-

Cover the beaker and place it in a microwave oven at a medium-low power level for 3-4 minutes.

-

Allow the reaction to cool to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

General Protocol for Nucleophilic Substitution with an S-Nucleophile (Thiol Derivative)

This protocol is based on the reaction with sodium N,N-diethyldithiocarbamate.[4]

Materials:

-

2-(Chloromethyl)-1H-benzimidazole (10 mmol)

-

Sodium N,N-diethyldithiocarbamate (10 mmol)

-

Dry Methanol (50 mL)

-

Ammonia solution

Procedure:

-

Add 2-(chloromethyl)-1H-benzimidazole to a solution of sodium N,N-diethyldithiocarbamate in dry methanol in a round-bottom flask.

-

Reflux the reaction mixture for 3 hours.

-

Cool the mixture to room temperature and pour it portion-wise with stirring onto crushed ice containing a few drops of ammonia solution.

-

Allow the mixture to stand overnight in a refrigerator.

-

Collect the solid product by filtration, dry it, and recrystallize from a suitable solvent (e.g., benzene) to obtain the purified product.

Experimental Workflow for Kinetic Analysis

A systematic workflow is essential for obtaining reliable kinetic data. The following diagram illustrates a typical process for studying the kinetics of the nucleophilic substitution reactions of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]

- 5. Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock - PubMed [pubmed.ncbi.nlm.nih.gov]

electrophilic substitution reactions of the imidazole ring

An In-depth Technical Guide to the Electrophilic Substitution Reactions of the Imidazole Ring

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, reactivity patterns, and experimental methodologies related to the . Imidazole is a privileged scaffold in medicinal chemistry, present in numerous natural products, and active pharmaceutical ingredients like the amino acid histidine, antifungal agents (ketoconazole), and antibiotics (metronidazole).[1][2] A thorough understanding of its chemical behavior is paramount for the rational design and synthesis of novel therapeutic agents.

Core Concepts: Reactivity and Regioselectivity

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. Its structure lends it a unique electronic profile, making it both amphoteric (acting as an acid and a base) and highly reactive towards electrophiles.[2] The ring is considered electron-rich, with a π-electron sextet, making it more susceptible to electrophilic attack than other heterocycles like pyrazole and even furan or thiophene.[3][4][5]

The regioselectivity of electrophilic substitution is dictated by the electronic distribution within the ring and the stability of the cationic intermediate (σ-complex or arenium ion) formed during the reaction.[6]

-

N3 (Pyridine-like Nitrogen): This nitrogen's lone pair resides in an sp² orbital, is not part of the aromatic system, and is basic (pKa of conjugate acid ≈ 7.0).[2] It is the site of protonation and can coordinate with Lewis acids, which can deactivate the ring.

-

Carbon Atoms (C2, C4, C5): Electrophilic attack occurs preferentially at the carbon atoms. Due to tautomerization in N-unsubstituted imidazoles, the C4 and C5 positions are equivalent. Attack at these positions is favored over the C2 position. This preference is because the intermediate formed from C4/C5 attack allows the positive charge to be delocalized over three atoms without placing a positive charge on the adjacent, already electron-deficient, pyridine-like nitrogen (N3).[4][6] Attack at C2 would result in a highly unstable resonance form with an unfavorable positive charge on N3.[6]

Key Electrophilic Substitution Reactions

The high electron density of the imidazole ring allows it to undergo a variety of electrophilic substitution reactions, often under milder conditions than benzene. However, the basicity of the N3 atom can lead to complications, particularly in acid-catalyzed reactions where protonation deactivates the ring.

Halogenation

Halogenation of imidazole is typically a facile reaction that often proceeds to polysubstitution due to the ring's high reactivity.

-

Bromination: Imidazole reacts readily with bromine in various solvents, such as water, chloroform, or acetic acid, to yield polybrominated products.[7] Exhaustive bromination leads to the formation of 2,4,5-tribromoimidazole.[3][6]

-

Iodination: Similar to bromination, iodination is facile, particularly under alkaline conditions, and produces 2,4,5-triiodoimidazole.[3][6]

-

Chlorination: Direct chlorination can also occur, though under forcing acidic conditions, it can lead to non-aromatic perchlorinated products.[7]

Nitration

The introduction of a nitro group onto the imidazole ring is a crucial reaction for the synthesis of many pharmaceuticals, especially nitroimidazole antibiotics.[8] The reaction typically requires strong acidic conditions.

-

Reagents: A mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent.[3][8]

-

Product: The reaction yields 4(5)-nitroimidazole.[3][6] The strong electron-withdrawing nature of the nitro group deactivates the ring, generally preventing further nitration.[7]

-

Conditions: Reaction temperatures can be high, sometimes exceeding 100°C, to overcome the deactivation caused by protonation of the ring in the strong acid medium.[9]

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the ring, which can be a useful handle for further functionalization or for modifying the physicochemical properties of a molecule.

-

Reagents: The reaction is typically performed using concentrated sulfuric acid (H₂SO₄) or oleum (disulfuric acid, H₂S₂O₇) at elevated temperatures.[6][10]

-

Product: The primary product is imidazole-4(5)-sulfonic acid.[3][6]

-

Conditions: Temperatures around 100°C or higher are generally required to drive the reaction.[6]

Friedel-Crafts Reactions

Direct Friedel-Crafts alkylation and acylation reactions on the imidazole ring are generally not successful. The basic pyridine-like N3 atom readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[11] This complexation places a positive charge on the imidazole ring, severely deactivating it towards further electrophilic attack. Alternative synthetic routes are typically employed to introduce alkyl or acyl groups.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for key electrophilic substitution reactions on the imidazole core.

| Reaction | Electrophile/Reagents | Substrate | Conditions | Product | Yield (%) | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | Imidazole | - | 4(5)-Nitroimidazole | Fair | [7] |

| Nitration | 99% HNO₃ / 93% H₂SO₄ | 2-Methylimidazole | 130-132°C, 4h | 2-Methyl-4(5)-nitroimidazole | 63-66% | [9] |

| Nitration | NaNO₃ or KNO₃ / 94-96% H₂SO₄ | 2-Methylimidazole | 125-140°C, 4.5-5h | 2-Methyl-4(5)-nitroimidazole | - | [9] |

| Nitration | NO₂BF₄ (molten state) | 1-Methyl-4-nitroimidazole | 100-110°C, 1.5-2h | 1-Methyl-2,4,5-trinitroimidazole | 74% | [12] |

| Bromination | Br₂ in CHCl₃ | Imidazole | - | 2,4,5-Tribromoimidazole | - | [6] |

| Iodination | I₂ / alkaline conditions | Imidazole | - | 2,4,5-Triiodoimidazole | - | [6] |

| Sulfonation | H₂S₂O₇ (Oleum) | Imidazole | 100°C | Imidazole-4(5)-sulfonic acid | - | [6] |

Note: Yields can vary significantly based on the specific reaction scale, purity of reagents, and work-up procedures.

Experimental Protocols

The following protocols are generalized procedures based on literature reports. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment.

Protocol: Nitration of Imidazole to 4(5)-Nitroimidazole

This procedure is adapted from the general method described for nitrating the imidazole ring.[3][8]

Materials:

-

Imidazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Crushed Ice

-

Ammonium Hydroxide solution (for neutralization)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker)

-

Magnetic stirrer and hotplate

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser in a fume hood. Place the flask in an ice-water bath.

-

Acid Mixture: Carefully add a measured amount of imidazole to concentrated sulfuric acid in the flask with stirring until fully dissolved. Maintain the temperature below 10°C.

-

Nitration: Slowly add fuming nitric acid dropwise via the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature, typically between 0-10°C initially, followed by heating as specified in the literature (e.g., up to 100°C).[13]

-

Reaction: After the addition is complete, allow the reaction to stir at the target temperature for the specified duration (e.g., 1-2 hours). Monitor the reaction progress using an appropriate method like TLC.

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

-

Neutralization & Isolation: Slowly neutralize the acidic solution with an ammonium hydroxide solution until the pH is approximately 7. The product, 4(5)-nitroimidazole, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol).

Protocol: Bromination of Imidazole to 2,4,5-Tribromoimidazole

This procedure is a generalized method for the exhaustive bromination of imidazole.[3][6]

Materials:

-

Imidazole

-

Liquid Bromine (Br₂)

-

Chloroform (or an alternative appropriate solvent)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Sodium bicarbonate solution

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve imidazole in chloroform in a round-bottom flask equipped with a stir bar and a dropping funnel in a fume hood.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in chloroform dropwise to the stirred imidazole solution. A precipitate may form during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the red-orange color disappears.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with water.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,4,5-tribromoimidazole.

-

Purification: The product can be purified by recrystallization.

Conclusion

The imidazole ring is a highly versatile and reactive scaffold that readily undergoes electrophilic substitution reactions, primarily at the C4 and C5 positions. Halogenation, nitration, and sulfonation are all well-established transformations, providing key intermediates for pharmaceutical and materials science applications. A nuanced understanding of the electronic properties of the imidazole ring and the specific reaction conditions is essential for achieving desired regioselectivity and yield, enabling the continued development of novel imidazole-containing compounds.

References

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Unit 4 imidazole | PDF [slideshare.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. quora.com [quora.com]

- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 7. youtube.com [youtube.com]

- 8. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Buy 1H-imidazole-5-sulfonic acid | 60634-74-4 [smolecule.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]

The Versatile Alkylating Agent: A Technical Guide to 2-(Chloromethyl)-1H-imidazole in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1H-imidazole is a highly reactive and versatile bifunctional molecule that serves as a crucial building block in synthetic and medicinal chemistry. Its imidazole core, a privileged scaffold in numerous pharmaceuticals, coupled with a reactive chloromethyl group, makes it an excellent electrophile for the introduction of the imidazolylmethyl moiety onto a wide range of nucleophilic substrates. This technical guide provides an in-depth exploration of the role of this compound and its derivatives as alkylating agents, with a focus on its applications in drug development. We will delve into its chemical reactivity, provide detailed experimental protocols for its use, present quantitative data from various alkylation reactions, and explore the signaling pathways targeted by the resulting imidazole-containing compounds.

Chemical Properties and Reactivity

The key to the utility of this compound lies in the electrophilic nature of the carbon atom in the chloromethyl group. The presence of the electron-withdrawing imidazole ring enhances the leaving group ability of the chloride ion, making the compound susceptible to nucleophilic substitution reactions (SN2). A variety of nucleophiles, including amines, phenols, thiols, and carbanions, can readily displace the chloride to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

The imidazole ring itself possesses two nitrogen atoms. The pyrrole-type nitrogen (N-1) is generally less nucleophilic, especially when protonated, while the pyridine-type nitrogen (N-3) has a lone pair of electrons that can participate in reactions. Alkylation can occur at either the exocyclic chloromethyl carbon or at one of the ring nitrogens, depending on the reaction conditions and the nature of the reacting species. However, the primary utility of this compound in the context of this guide is as an agent for introducing the -(CH2)-imidazole moiety.

Core Applications in Drug Discovery

The imidazole motif is a common feature in a vast array of approved drugs, exhibiting a wide range of biological activities, including antifungal, anticancer, antihistaminic, and antihypertensive properties.[1] The ability of this compound to readily introduce this scaffold makes it a valuable tool for lead optimization and the synthesis of novel drug candidates.

Derivatives synthesized from this compound and its benzofused analogue, 2-(chloromethyl)-1H-benzimidazole, have shown significant promise as:

-

Antifungal Agents: By mimicking the structure of essential amino acids like histidine, imidazole-containing compounds can interfere with fungal enzyme activity.[2]

-

Anticancer Agents: The imidazole scaffold can be found in molecules that target various signaling pathways implicated in cancer progression, such as the MAPK and PI3K-Akt pathways.[3][4]

-

Enzyme Inhibitors: The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues, leading to enzyme inhibition.[2]

Experimental Protocols

Detailed methodologies for the synthesis of various derivatives using this compound or its benzofused analogue as the alkylating agent are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.

General Procedure for N-Alkylation of Amines

This protocol describes the reaction of 2-(chloromethyl)-1H-benzimidazole with various aromatic and heterocyclic amines.

Materials:

-

2-(chloromethyl)-1H-benzimidazole

-

Appropriate amine (aromatic or heterocyclic)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(chloromethyl)-1H-benzimidazole (1.0 eq) and the desired amine (1.1 eq) in DMF.

-

Add triethylamine (1.5 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[5][6]

General Procedure for O-Alkylation of Phenols

This protocol outlines the synthesis of 2-((phenoxymethyl)-1H-benzimidazole derivatives.

Materials:

-

2-(chloromethyl)-1H-benzimidazole

-

Substituted phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the substituted phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-(chloromethyl)-1H-benzimidazole (1.0 eq) in acetone dropwise.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.[7]

General Procedure for S-Alkylation of Thiols

This protocol details the synthesis of 2-((arylthio)methyl)-1H-benzimidazole derivatives.

Materials:

-

2-(chloromethyl)-1H-benzimidazole

-

Aryl thiol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve the aryl thiol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.0 eq) in water to the thiol solution and stir for 15 minutes.

-

Add a solution of 2-(chloromethyl)-1H-benzimidazole (1.0 eq) in ethanol to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield the pure thioether derivative.[8]

Data Presentation

The following tables summarize quantitative data from various alkylation reactions using this compound derivatives and the biological activities of the resulting compounds.

| Nucleophile | Alkylating Agent | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitroaniline | 2-(chloromethyl)-1H-benzimidazole | DMF | K₂CO₃/KI | RT | 3-4 (MW) | - | [9] |

| p-Aminobenzoic acid | 2-(chloromethyl)-1H-benzimidazole | DMF | K₂CO₃/KI | RT | 3-4 (MW) | - | [9] |

| Sulphanilamide | 2-(chloromethyl)-1H-benzimidazole | DMF | K₂CO₃/KI | RT | 3-4 (MW) | - | [9] |

| Various arylamines | 2-(chloromethyl)-1H-benzimidazole | DMF | TEA | RT | - | 55-85 | [5][6] |

| Phenol | 2-(chloromethyl)-1H-benzimidazole | Acetone | K₂CO₃ | Reflux | - | - | [7] |

| Thiophenol | 2-(chloromethyl)-1H-benzimidazole | Ethanol | NaOH | RT | - | - | [8] |

| Compound Type | Target Organism/Cell Line | Biological Activity | IC₅₀/MIC (µM) | Reference |

| 2-(Arylamino)methyl-benzimidazoles | Candida albicans | Antifungal | 12.5 (MIC) | [5] |

| 2-(Phenylthiomethyl)-benzimidazole derivatives | A549, HCT116, HepG2, PC-9, A375 | Anticancer | 4-17 | [8] |

| 2-((Phenoxy)methyl)-benzimidazole derivatives | A549, MDA-MB-231, A375, HCT116 | Anticancer | - | [10] |

| 1-Phenylamino-2-thio-imidazole derivatives | Various bacteria and fungi | Antimicrobial | - | [11] |

Signaling Pathways and Mechanisms of Action

Derivatives of this compound often exert their biological effects by interacting with key cellular signaling pathways. The imidazole core plays a crucial role in binding to the active sites of enzymes or interacting with receptors.

Inhibition of Fungal Cytochrome P450

A primary mechanism of action for many imidazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme essential for ergosterol biosynthesis. The N-3 atom of the imidazole ring coordinates to the heme iron atom of the enzyme, disrupting its function and leading to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2][12]

Caption: Inhibition of Fungal Ergosterol Biosynthesis.

Targeting Cancer Signaling Pathways

In cancer therapy, imidazole-containing molecules have been shown to target critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in various cancers. Imidazole derivatives can act as inhibitors of key kinases in this cascade, such as MEK or ERK, thereby blocking downstream signaling and inhibiting cancer cell growth.[3][13]

Caption: Inhibition of the MAPK/ERK Signaling Pathway.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade often dysregulated in cancer, promoting cell survival and proliferation. Imidazole-based inhibitors can target key components of this pathway, such as PI3K or Akt, leading to the induction of apoptosis in cancer cells.[4][14]

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion

This compound and its analogues are powerful and versatile alkylating agents that have proven to be invaluable in the field of drug discovery and development. The ability to efficiently introduce the biologically significant imidazole scaffold onto a diverse range of molecular frameworks has led to the synthesis of numerous compounds with potent antifungal, anticancer, and other therapeutic activities. This guide has provided a comprehensive overview of the chemical properties, synthetic applications, and biological significance of this important class of reagents. The detailed experimental protocols and quantitative data presented herein serve as a practical resource for researchers, while the exploration of targeted signaling pathways offers insights into the rational design of novel imidazole-based therapeutics. As our understanding of the molecular basis of diseases continues to grow, the strategic use of this compound in the synthesis of targeted therapies will undoubtedly continue to contribute to the advancement of medicine.

References

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imidazole - Wikipedia [en.wikipedia.org]

- 13. benthamscience.com [benthamscience.com]

- 14. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 2-(Chloromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential hazards associated with 2-(chloromethyl)-1H-imidazole, compiled from available safety data sheets and toxicological literature on related compounds. It is intended to inform and guide laboratory safety practices. Specific quantitative toxicological data for this compound is largely unavailable in public databases; therefore, data from structurally related compounds is presented for illustrative purposes and should be interpreted with caution. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with institutional and regulatory safety standards.

Introduction

This compound is a reactive heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its utility stems from the presence of a reactive chloromethyl group attached to the imidazole ring, which allows for a variety of chemical modifications. However, this reactivity also contributes to its potential hazards. This guide provides an in-depth summary of the known hazards, safety precautions, and emergency procedures for handling this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and its hydrochloride salt, the compound is classified as hazardous.[1][2] The primary hazards are associated with its acute toxicity and irritant properties.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[3]

Signal Word: Warning[2]

Hazard Pictograms:

Toxicological Information

Table 1: Summary of Toxicological Hazards

| Hazard Endpoint | GHS Classification for this compound Hydrochloride | Notes |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2] | Ingestion may cause harmful effects. |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[2] | Skin absorption may be harmful. |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled)[2] | Inhalation of dust or vapors may be harmful. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2] | Direct contact can cause skin irritation. |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[2] | Direct contact can cause serious eye irritation. |

| Respiratory Irritation | Category 3 (May cause respiratory irritation)[3] | Inhalation may irritate the respiratory tract. |

| Carcinogenicity | No data available | Not classified. |

| Mutagenicity | No data available | Not classified. |

| Reproductive Toxicity | No data available | Not classified. |

Table 2: Acute Toxicity Data for 2-Methylimidazole (Surrogate Data)

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1500 mg/kg | [4] |

| LD50 | Mouse | Oral | 1400 mg/kg | [4] |

| LD50 | Rat | Dermal | >2000 mg/kg | [4] |

Potential Mechanism of Toxicity: A Signaling Pathway

While the specific mechanism of toxicity for this compound has not been elucidated, studies on other imidazole derivatives suggest that their cytotoxic effects may be linked to the induction of oxidative stress and mitochondrial dysfunction. The following diagram illustrates a plausible signaling pathway.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Table 3: Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[2] | Protects against dust particles and splashes. |

| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[2] | Prevents skin contact and potential absorption. |

| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2] | Protects against inhalation of harmful dust. |

Table 4: Handling and Storage Procedures

| Procedure | Recommendation |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[2] |

Emergency Procedures

Table 5: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek medical attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

-

Containment and Cleaning: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Experimental Protocols for Hazard Assessment

The following sections detail standardized methodologies for assessing the acute toxicity and irritation potential of this compound. These protocols are based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dosage: A single dose of the substance is administered orally via gavage.

-

Procedure: The test is conducted in a stepwise manner, using a minimum number of animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The outcome is the classification of the substance into a GHS acute toxicity category based on the observed mortality.

References

Spectroscopic Characterization of 2-(chloromethyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(chloromethyl)-1H-imidazole, a key building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectral data for this specific compound, this guide outlines the expected spectroscopic characteristics based on analogous compounds and general principles of spectroscopic interpretation for imidazole derivatives. It also includes detailed, generalized experimental protocols for acquiring the necessary spectroscopic data.

Molecular Structure and Key Features

This compound is a five-membered aromatic heterocycle bearing a chloromethyl substituent at the C2 position. The imidazole ring is characterized by the presence of two nitrogen atoms, one of which is a pyrrole-type nitrogen (N-H) and the other a pyridine-type nitrogen. This structure imparts unique electronic and chemical properties to the molecule, making it a versatile synthon for the synthesis of various biologically active compounds.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~7.2-7.4 | Singlet | H4/H5 | The two imidazole ring protons are expected to be chemically equivalent, appearing as a single peak. |

| ~4.7-4.9 | Singlet | -CH₂Cl | The methylene protons adjacent to the chlorine atom and the imidazole ring. |

| Broad Signal | Singlet | N-H | The chemical shift of the N-H proton can vary significantly depending on the solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~145-150 | C2 | The carbon atom bearing the chloromethyl group. |

| ~120-125 | C4/C5 | The two equivalent carbon atoms in the imidazole ring. |

| ~40-45 | -CH₂Cl | The carbon of the chloromethyl group. |